Regioisomeric Scaffold Differentiation
The target compound (CAS 857414-73-4) is a distinct regioisomer from 6-methyl-2-(methylamino)pyrimidin-4-ol (CAS 39247-89-7). The 2-methyl group in the target compound contributes to a computed logP of 0.53 versus an estimated logP of ~0.3 for the regioisomer . The topological polar surface area (TPSA) of 58.04 Ų for the target compound, combined with 2 hydrogen bond donors and 4 hydrogen bond acceptors , establishes a specific hydrogen-bonding pharmacophore distinct from regioisomeric pyrimidinols. In synthetic applications, the 2-methyl-6-methylamino pattern directs electrophilic aromatic substitution to the 5-position of the pyrimidine ring with different regioselectivity compared to the 6-methyl-2-methylamino isomer, affecting the isomeric purity and yield of iodinated, chlorinated, or brominated derivatives used as advanced intermediates .
| Evidence Dimension | Regioisomeric substitution pattern and computed physicochemical properties |
|---|---|
| Target Compound Data | 2-methyl at position 2, methylamino at position 6; logP = 0.53; TPSA = 58.04 Ų; H-bond acceptors = 4; H-bond donors = 2 |
| Comparator Or Baseline | 6-Methyl-2-(methylamino)pyrimidin-4-ol (CAS 39247-89-7): methyl at position 6, methylamino at position 2; estimated logP ~0.3 |
| Quantified Difference | Δ logP ~0.23; difference in TPSA and H-bond geometry attributable to positional isomerism |
| Conditions | Computed physicochemical properties (ChemScene, PubChem); synthetic derivatization context (vendor literature) |
Why This Matters
Regioisomer identity determines downstream derivatization sites and biologic target engagement; procurement of the incorrect regioisomer invalidates SAR studies and wastes synthetic effort.
